![molecular formula C21H21NO5 B3562721 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3-methoxyphenyl)acetamide](/img/structure/B3562721.png)
2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3-methoxyphenyl)acetamide
概要
説明
2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3-methoxyphenyl)acetamide is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
作用機序
Target of Action
Similar compounds have been shown to interact with various cellular targets, influencing a range of biological processes .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, including the egfr/pi3k/akt/mtor signaling pathway .
Result of Action
Similar compounds have been shown to inhibit proliferation, migration, and invasion of certain cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3-methoxyphenyl)acetamide typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid with N-(3-methoxyphenyl)acetamide. The reaction is carried out under mild conditions using N,N’-carbonyldiimidazole as an activating agent . The reaction mixture is then subjected to purification processes such as recrystallization to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as using environmentally friendly solvents and catalysts, can make the process more sustainable .
化学反応の分析
Types of Reactions
2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides.
科学的研究の応用
2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential anticancer activity and as a lead compound in drug development.
Industry: Utilized in the development of photoactive materials and smart polymers.
類似化合物との比較
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
- N-(3-methoxyphenyl)acetamide
- 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide
Uniqueness
2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3-methoxyphenyl)acetamide stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
特性
IUPAC Name |
2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxy-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-4-14-10-20(24)27-21-13(2)18(9-8-17(14)21)26-12-19(23)22-15-6-5-7-16(11-15)25-3/h5-11H,4,12H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFVDHCKMKXKCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


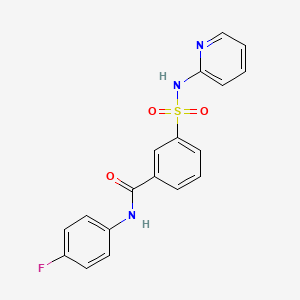
![4-[3-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]MORPHOLINE](/img/structure/B3562642.png)
![3-[(2-methyl-5-nitrophenyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B3562648.png)
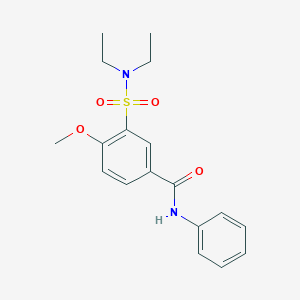
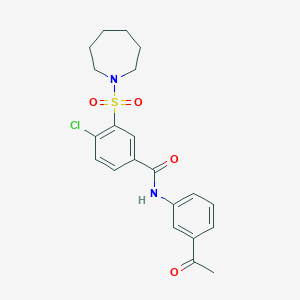
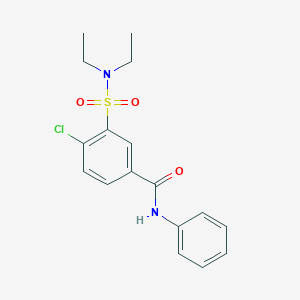
![2-chloro-N-cycloheptyl-5-[(diethylamino)sulfonyl]benzamide](/img/structure/B3562691.png)
![7-methyl-5-[2-(morpholin-4-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B3562698.png)

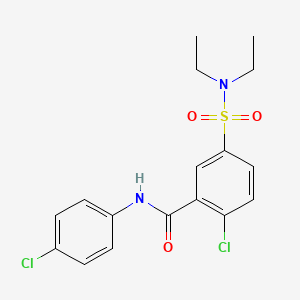
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3562707.png)
![N-(4-methoxyphenyl)-2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B3562714.png)
![N-[4-(diethylsulfamoyl)phenyl]-2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B3562737.png)
![N-(3-methoxyphenyl)-2-({6-methyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamide](/img/structure/B3562752.png)
